N-ethyl-4-(2-oxo-2-(thiophen-2-yl)ethyl)piperazine-1-carboxamide oxalate
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Overview
Description
“N-ethyl-4-(2-oxo-2-(thiophen-2-yl)ethyl)piperazine-1-carboxamide oxalate” is a complex organic compound. It contains a thiophene ring, which is a five-membered ring with one sulfur atom, and a piperazine ring, which is a six-membered ring with two nitrogen atoms .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the thiophene and piperazine rings, along with the ethyl, oxo, and carboxamide functional groups. The exact structure would depend on the specific arrangement and bonding of these groups .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the thiophene and piperazine rings, as well as the oxo and carboxamide groups. Thiophene rings can undergo electrophilic aromatic substitution reactions, while piperazine rings can participate in various reactions involving the nitrogen atoms .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and stability .Scientific Research Applications
Therapeutic Potential in Tuberculosis Treatment
N-Ethyl-4-(2-oxo-2-(thiophen-2-yl)ethyl)piperazine-1-carboxamide oxalate and its analogs have demonstrated potential in the treatment of tuberculosis. A study synthesized novel compounds similar in structure and tested their in vivo activity against Mycobacterium tuberculosis in mice. The compounds exhibited activity comparable to that of sparfloxacin, a known anti-tuberculosis drug, highlighting the therapeutic potential of these novel compounds in treating tuberculosis (Shindikar & Viswanathan, 2005).
Inhibition of Acetylcholinesterase
Derivatives of this compound have been synthesized and evaluated for anti-acetylcholinesterase activity. These derivatives have shown promise in inhibiting acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, with potential implications for the treatment of neurodegenerative diseases like Alzheimer's (Sugimoto et al., 1990).
Effect on Memory Abilities in Mice
Studies on the synthesis and effects of certain piperazine derivatives related to this compound have been conducted, indicating potential effects on memory abilities in mice. These compounds were tested using behavioral models like swimming maze tests and darkness avoidance tests, pointing towards the role of these compounds in learning and memory enhancement (Li Ming-zhu, 2008a), (Li Ming-zhu, 2008b).
Neuroinflammation Imaging
A derivative of this compound was developed for PET imaging of colony-stimulating factor 1 receptor (CSF1R), a target for neuroinflammation imaging. This highlights the potential of this chemical class in neuroinflammation research, particularly in relation to neurodegenerative diseases like Alzheimer’s disease (Lee et al., 2022).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-ethyl-4-(2-oxo-2-thiophen-2-ylethyl)piperazine-1-carboxamide;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2S.C2H2O4/c1-2-14-13(18)16-7-5-15(6-8-16)10-11(17)12-4-3-9-19-12;3-1(4)2(5)6/h3-4,9H,2,5-8,10H2,1H3,(H,14,18);(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSOFYSFKECVBDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)N1CCN(CC1)CC(=O)C2=CC=CS2.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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